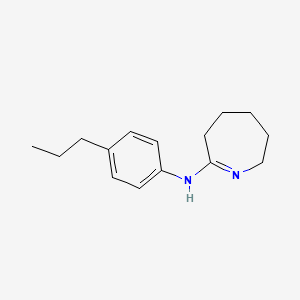![molecular formula C16H18N2O2 B2413931 N-[(1-Phenylpyrrolidin-2-yl)methyl]furan-2-carboxamid CAS No. 1797319-41-5](/img/structure/B2413931.png)
N-[(1-Phenylpyrrolidin-2-yl)methyl]furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound that features a pyrrolidine ring attached to a phenyl group and a furan ring
Wissenschaftliche Forschungsanwendungen
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
Target of Action
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a synthetic opioid and is structurally related to fentanyl . As such, its primary targets are likely to be the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and reward.
Mode of Action
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide, like other opioids, interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids . This interaction results in a decrease in the perception of pain and can also lead to feelings of euphoria .
Biochemical Pathways
The interaction of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide with opioid receptors affects several biochemical pathways. It can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition can lead to an increase in dopamine release, which is associated with the reward system of the brain .
Pharmacokinetics
Based on its structural similarity to fentanyl, it is likely to have similar properties . Fentanyl and its analogs are typically well-absorbed and have high bioavailability . They are metabolized in the liver and excreted in urine .
Result of Action
The molecular and cellular effects of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide’s action are primarily related to its interaction with opioid receptors. This interaction can lead to analgesia, or pain relief, as well as feelings of euphoria . It can also lead to adverse effects such as respiratory depression, which can be life-threatening .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide. For example, factors such as pH can affect the stability of the compound . Additionally, individual factors such as genetics can influence how an individual metabolizes the compound, which can affect its efficacy and potential for adverse effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a furan carboxylic acid derivative. One common method involves the condensation of 1-phenylpyrrolidine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring attached to various substituents.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGBYADDYPJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)
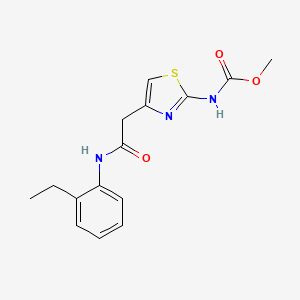
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2413854.png)
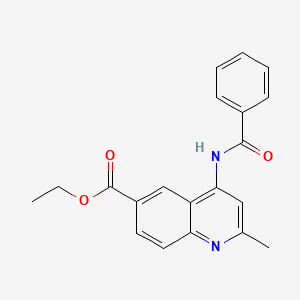

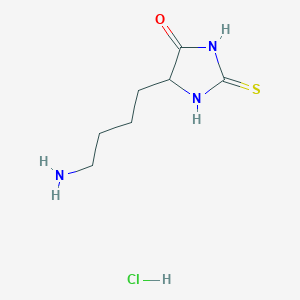
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

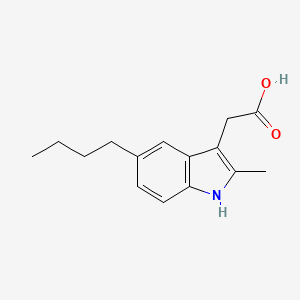
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)
